Macrocarpal A

説明

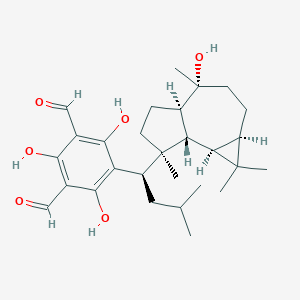

Macrocarpal A is a novel antibacterial compound that was isolated from the leaves of Eucalyptus macrocarpa . It is composed of a phloroglucinol dialdehyde and diterpene, having a 3-membered ring, a 5-membered ring, and a 7-membered ring .

Synthesis Analysis

The synthesis of Macrocarpal A involves several steps. The neutral fraction of an acetone extract of the leaves of the plant was purified by silica gel column chromatography, Sephadex LH-20 column chromatography, silica gel column chromatography, and reversed-phase HPLC . The compound was crystallized from methanol .Molecular Structure Analysis

The structure of Macrocarpal A was determined on the basis of an X-ray crystal structure analysis . It is composed of a phloroglucinol dialdehyde and diterpene, having a 3-membered ring, a 5-membered ring, and a 7-membered ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Macrocarpal A are complex and involve several steps. The neutral fraction of an acetone extract of the leaves of the plant was purified by silica gel column chromatography, Sephadex LH-20 column chromatography, silica gel column chromatography, and reversed-phase HPLC .Physical And Chemical Properties Analysis

Macrocarpal A is a colorless flat plate with a molecular weight of 472 . It has a melting point of 198-200°C . Its UV spectrum (A.max (EtOH) nm (s): 275 (13,000), 393 (5600)) is in good agreement with the data reported for grandinol and euglobals .科学的研究の応用

Antibacterial Properties : Macrocarpal A, isolated from Eucalyptus macrocarpa, exhibits significant antibacterial activity. Its unique structural composition, including a phloroglucinol dialdehyde and diterpene, contributes to its antibacterial properties (Murata et al., 1990).

Semisynthesis for Biological Interest : Macrocarpals A and C are structurally related, but macrocarpal C has garnered particular biological interest. Due to the difficulty in isolating macrocarpal C in pure form, an efficient method for its semisynthesis from macrocarpal A has been developed (Alliot et al., 2013).

Antifungal Activity : Macrocarpal C, derived from Eucalyptus globulus, has been identified as a major antifungal component effective against the dermatophyte Trichophyton mentagrophytes. The antifungal action of macrocarpal C is linked to increased membrane permeability, intracellular reactive oxygen species, and DNA fragmentation in the fungus (Wong et al., 2015).

Periodontopathic Bacteria Inhibition : Macrocarpals A, B, and C show potent antibacterial activity against periodontopathic bacteria, particularly Porphyromonas gingivalis. They inhibit the growth of these bacteria and also attenuate the binding of P. gingivalis to saliva-coated hydroxyapatite beads (Nagata et al., 2006).

Attachment-Inhibiting Activity : Various macrocarpals, including macrocarpal K, exhibit potent attachment-inhibiting activity against the blue mussel Mytilus edulis galloprovincialis, highlighting their potential in antifouling applications (Singh et al., 1999).

Antimicrobial Properties : A novel macrocarpal, macrocarpal M, isolated from sawfly larvae (Pergidae sp.), has been found to possess significant antimicrobial activity. This highlights the potential of macrocarpals in developing new antimicrobial agents (Yin et al., 2013).

Cancer Treatment Potential : Macrocarpal I has been found to inhibit the growth of colorectal cancer (CRC) cells and induce apoptosis. It affects kinase activity, the cytoskeleton, and DNA repair mechanisms, indicating its potential as a therapeutic compound for CRC (Qi et al., 2020).

Inhibition of Dipeptidyl Peptidase 4 : Macrocarpal C from Eucalyptus globulus has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), a therapeutic target for type-2 diabetes mellitus. Its inhibitory activity is related to its aggregated form, offering insights for developing small molecule DPP-4 inhibitors (Kato et al., 2017).

作用機序

Macrocarpal A is a novel antibacterial compound isolated from the leaves of Eucalyptus macrocarpa . It has been found to exhibit significant antibacterial properties, and its mechanism of action is quite intriguing.

Target of Action

Macrocarpal A primarily targets bacterial organisms. It has been found to inhibit the growth of Bacillus subtilis PCI219 and Staphylococcus aureus FDA209P . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

It is known that it interacts with its targets (bacteria) and results in their growth inhibition

Biochemical Pathways

Macrocarpal A is composed of a phloroglucinol dialdehyde and diterpene, having a 3-membered ring, a 5-membered ring, and a 7-membered ring It is known that terpenes, like the diterpene present in macrocarpal a, originate from two different biosynthetic pathways: the mevalonic acid (mva) pathway localized in the cytoplasm and the deoxyxylulose phosphate/methylerythritol (doxp/mep) pathway localized in the plastids .

Result of Action

The primary result of Macrocarpal A’s action is the inhibition of bacterial growth. Specifically, it has been found to inhibit the growth of Bacillus subtilis PCI219 and Staphylococcus aureus FDA209P . This makes Macrocarpal A a potential candidate for the development of new antibacterial agents.

将来の方向性

特性

IUPAC Name |

5-[(1R)-1-[(1aR,4R,4aR,7S,7aS,7bR)-4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3/t17-,18-,19+,21-,22-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLPTYJTKWQCDX-MOTAWSDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CC[C@@H]3[C@@H]2[C@H]4[C@H](C4(C)C)CC[C@@]3(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157878 | |

| Record name | 5-((1R)-1-((11S,7R)-7-hydroxy-3,3,7,11-tetramethyltricyclo(6.3.0.0(2,4))undec-11-yl)-3-methylbutyl)-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132951-90-7 | |

| Record name | Macrocarpal A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132951907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((1R)-1-((11S,7R)-7-hydroxy-3,3,7,11-tetramethyltricyclo(6.3.0.0(2,4))undec-11-yl)-3-methylbutyl)-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Macrocarpal A?

A1: Macrocarpal A is a naturally occurring compound primarily isolated from various Eucalyptus species. It belongs to a class of compounds known as formylated phloroglucinol-terpene meroterpenoids. [, ]

Q2: What is the molecular structure of Macrocarpal A?

A2: Macrocarpal A consists of a phloroglucinol dialdehyde unit attached to a diterpene moiety. The diterpene portion specifically contains a 3-membered ring, a 5-membered ring, and a 7-membered ring. [, ]

Q3: What is the molecular formula and weight of Macrocarpal A?

A3: The molecular formula of Macrocarpal A is C28H40O6, and its molecular weight is 472.6 g/mol. [, ]

Q4: Has the structure of Macrocarpal A been confirmed by any analytical techniques?

A4: Yes, the structure of Macrocarpal A was definitively elucidated through X-ray crystallography. [, ]

Q5: What are the main sources of Macrocarpal A?

A5: Macrocarpal A is primarily found in the leaves of several Eucalyptus species, including Eucalyptus macrocarpa, Eucalyptus globulus, and Eucalyptus tereticornis. [, , , ]

Q6: Does the concentration of Macrocarpal A vary among different Eucalyptus species?

A6: Yes, research suggests that the concentration and composition of Macrocarpal A and other formylated phloroglucinols (FPCs) can differ significantly among Eucalyptus species and even populations within a species. [, ]

Q7: What are the reported biological activities of Macrocarpal A?

A7: Macrocarpal A exhibits a range of biological activities, most notably antibacterial, antifungal, and topoisomerase I (Top1) inhibition. [, , ]

Q8: Which types of bacteria are particularly susceptible to Macrocarpal A?

A8: Macrocarpal A demonstrates significant antibacterial activity against Gram-positive bacteria, particularly Porphyromonas gingivalis, a key periodontal pathogen. [, ]

Q9: How does Macrocarpal A exert its antibacterial effects against Porphyromonas gingivalis?

A9: Studies suggest that Macrocarpal A inhibits the growth of P. gingivalis, suppresses its trypsin-like proteinase activity, and hinders its ability to bind to saliva-coated hydroxyapatite, potentially interfering with its colonization in the oral cavity. []

Q10: Beyond antibacterial effects, what other biological activities have been observed with Macrocarpal A?

A11: Macrocarpal A has shown inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. []

Q11: Does Macrocarpal A have any effects on human cells?

A12: Research indicates that Macrocarpal A can increase ceramide levels in human keratinocytes, the predominant cell type in the outermost layer of skin, potentially contributing to improved skin barrier function. []

Q12: How does Macrocarpal A increase ceramide levels in keratinocytes?

A13: While the exact mechanism requires further investigation, studies suggest that Macrocarpal A might stimulate the expression of enzymes involved in ceramide synthesis, such as serine palmitoyltransferase, acid and neutral sphingomyelinases, glucosylceramide synthase, and glucocerebrosidase. []

Q13: Does Macrocarpal A affect topoisomerase I differently compared to other inhibitors?

A16: Research suggests that Macrocarpal A and eucalypglobulusal A might act as Top1 catalytic inhibitors, distinguishing them from Top1 poisons that stabilize the Top1-DNA cleavage complex. This distinct mechanism could potentially lead to different pharmacological profiles and therapeutic applications. []

Q14: Are there any known quantitative trait loci (QTL) associated with Macrocarpal A production in Eucalyptus?

A18: Yes, QTL analysis in Eucalyptus globulus has revealed two unlinked QTLs associated with macrocarpal levels in juvenile leaves. These findings suggest a genetic basis for the variation in macrocarpal production in this species. []

Q15: Is there evidence that the genetic control of Macrocarpal A production is stable across different life stages of Eucalyptus?

A19: Interestingly, a QTL for sideroxylonal, another FPC found in Eucalyptus, has been identified in both juvenile and adult foliage of different Eucalyptus species, suggesting that the genetic control of some FPCs might be relatively stable across different developmental stages. []

Q16: Could the genetic variation in Macrocarpal A production in Eucalyptus have ecological implications?

A20: Given that FPCs like Macrocarpal A play a role in Eucalyptus defense against herbivores, the genetic variation in their production could contribute to differences in herbivore resistance among Eucalyptus populations and potentially influence plant-herbivore interactions in natural ecosystems. [, ]

Q17: Has Macrocarpal A been found in other plant genera besides Eucalyptus?

A21: While predominantly found in Eucalyptus, structurally similar meroterpenoids with potential antibacterial activity have been isolated from the fruits of Eugenia umbelliflora, a plant belonging to the same family (Myrtaceae) as Eucalyptus. []

Q18: Have there been attempts to synthesize Macrocarpal A?

A22: Yes, the first stereoselective total synthesis of macrocarpal C, a closely related compound to Macrocarpal A, was achieved using a novel hexasubstituted benzene chromium tricarbonyl complex, providing insights into the potential for synthetic production of these compounds. [, , ]

Q19: What is the significance of the total synthesis of macrocarpal C in relation to Macrocarpal A?

A23: The successful synthesis of macrocarpal C also led to the clarification of the structure of macrocarpal G, revealing it to be identical to macrocarpal C. This finding is significant as it highlights the close structural relationships within the macrocarpal family and provides a foundation for further synthetic exploration of Macrocarpal A and its analogs. [, ]

Q20: Are there any patented inventions related to Macrocarpal A or its derivatives?

A24: Yes, there are patents related to the preparation of chewing gum containing specific concentrations of Macrocarpal A, B, and C, highlighting its potential applications in the food and pharmaceutical industries. []

Q21: Are there any patents related to the therapeutic use of Macrocarpal A or its derivatives?

A25: Yes, there are patents covering a new Eucalyptus extract enriched in macrocarpal G and its method of preparation. This patent also describes the use of this extract for treating or preventing conditions related to neurotransmitter reuptake disorders. []

Q22: Has the stability of Macrocarpal A been studied?

A26: ** While specific stability data for Macrocarpal A is limited in the provided research, a study investigating the impact of ozone and wounding stress on Eucalyptus globulus leaves revealed different temporal variations in various macrocarpals, suggesting potential influences of environmental factors on their stability. []

Q23: What analytical techniques are commonly employed to characterize and quantify Macrocarpal A?

A27: Common techniques include high-performance liquid chromatography (HPLC) for separation and quantification, mass spectrometry (MS) for molecular weight determination, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. [, ]

Q24: Is there a need for alternative methods for extracting and purifying Macrocarpal A?

A28: Yes, despite its potential, traditional extraction methods for Macrocarpal A often result in low yields and require further purification. Developing more efficient and sustainable extraction techniques, such as intermittent counter-current extraction (ICcE), is crucial for large-scale applications. []

Q25: What are the advantages of using intermittent counter-current extraction (ICcE) for isolating Macrocarpal A?

A29: ICcE offers advantages over traditional methods by enabling continuous extraction, providing more stable phase volume ratios in the separation process, and potentially leading to higher yields of Macrocarpal A from natural sources. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)

![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)

![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)

![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)

![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)

![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)

![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)